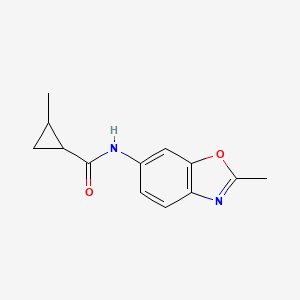
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide, also known as BM212, is a cyclic amide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM212 is a synthetic compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood. However, it is believed that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-cancer activity is thought to be mediated by the induction of apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-viral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide inhibits the production of pro-inflammatory cytokines, which are known to contribute to the development of various inflammatory diseases. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to inhibit viral replication, which may have potential therapeutic applications in the treatment of viral infections.
実験室実験の利点と制限
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily prepared using a multi-step synthesis method. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a valuable tool for studying the mechanisms underlying these processes. However, there are also limitations to the use of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide in lab experiments. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide. One possible direction is to further investigate its anti-inflammatory activity and its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another possible direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide and to identify potential targets for drug development. Overall, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has significant potential as a research tool and as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成法
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The first step involves the preparation of 2-methyl-1,3-benzoxazole, which is then reacted with 2-bromo-2-methylpropanoic acid to produce the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with cyclopropane amine to yield 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide.
科学的研究の応用
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit anti-viral activity against a wide range of viruses, including HIV, HCV, and influenza virus.
特性
IUPAC Name |
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-5-10(7)13(16)15-9-3-4-11-12(6-9)17-8(2)14-11/h3-4,6-7,10H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMESAMZDKAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)N=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
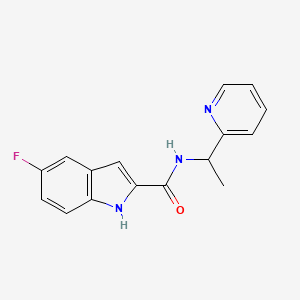
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)


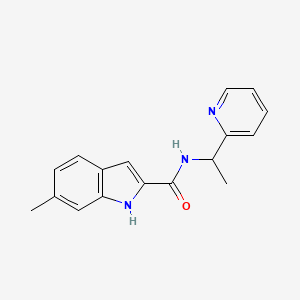
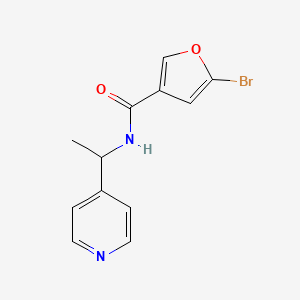
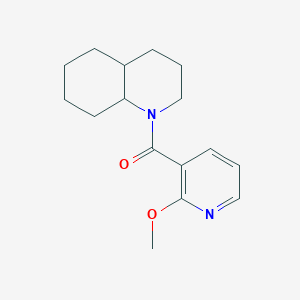
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)